molecular formula C7H9N3OS B1404860 N-(6-mercaptopyridazin-3-yl)propanamide CAS No. 1447965-77-6

N-(6-mercaptopyridazin-3-yl)propanamide

Cat. No.: B1404860
CAS No.: 1447965-77-6
M. Wt: 183.23 g/mol
InChI Key: KBMZRBHSPOJDBM-UHFFFAOYSA-N
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Description

N-(6-Mercaptopyridazin-3-yl)propanamide is a propanamide derivative featuring a pyridazine ring substituted with a mercapto (-SH) group at the 6-position. Below, we compare this compound with structurally and functionally related derivatives documented in recent research.

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-2-6(11)8-5-3-4-7(12)10-9-5/h3-4H,2H2,1H3,(H,10,12)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZRBHSPOJDBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NNC(=S)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220786
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447965-77-6
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447965-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, N-(1,6-dihydro-6-thioxo-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

N-(6-mercaptopyridazin-3-yl)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives .

Mechanism of Action

The mechanism of action of N-(6-mercaptopyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. This interaction can inhibit the activity of enzymes involved in various biological processes, leading to antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine-Ring Derivatives

Key analogs include:

  • (2S)-2-Amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide: This compound substitutes the mercapto group with a methoxy (-OCH₃) group and includes a cyclopropylmethyl side chain. No direct biological data are reported, but its structural similarity suggests possible central nervous system (CNS) targeting .

Aryl-Substituted Propanamides

Propanamides with aryl or heteroaryl substituents exhibit diverse bioactivities:

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Derived from naproxen and tryptamine, this compound combines a methoxynaphthyl group (anti-inflammatory) with an indole moiety (neurotransmitter analog).
  • (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide : The chlorophenethyl group may enhance binding to hydrophobic enzyme pockets, a feature absent in the target compound’s pyridazine scaffold .

Bioactive Propanamides with Heterocyclic Moieties

  • N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) : Identified as a top acetylcholinesterase (AChE) inhibitor in docking studies, this compound’s biphenylmethyl and pyridyl groups contribute to strong enzyme interactions. The target compound’s mercapto group could similarly modulate enzyme binding but with altered polarity .
  • 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide: Demonstrates superior radical scavenging activity (IC₅₀ = 12.3 µM) due to its thiourea moiety.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Biological Activity Reference
N-(6-Mercaptopyridazin-3-yl)propanamide 6-mercaptopyridazine, propanamide Hypothetical: Antioxidant, enzyme modulation N/A
(2S)-2-Amino-N-cyclopropyl-N-[(6-methoxypyridazin-3-yl)methyl]propanamide 6-methoxy, cyclopropylmethyl Structural analog; CNS targeting (inferred)
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide Pyridyl, biphenylmethyl AChE inhibition (docking score: -12.3 kcal/mol)
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Chloropyridin, thiourea Radical scavenging (IC₅₀ = 12.3 µM)
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Methoxynaphthyl, indole Neuroprotection (SH-SY5Y cell assay)
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio]propanamide Methylenedioxybenzothiazole, thioether Antibacterial (synthesis described; activity pending)

Structural Influences on Activity and Properties

  • Mercapto vs. Methoxy Groups : The mercapto group’s higher polarity may improve aqueous solubility compared to methoxy analogs but reduce membrane permeability. Its thiol reactivity could enable disulfide bonding or metal chelation, relevant in enzyme inhibition or antioxidant mechanisms.
  • Heterocyclic Cores : Pyridazine derivatives (e.g., ) may target enzymes like kinases or AChE, whereas naphthalene-indole hybrids () prioritize neuroprotection.
  • Substituent Bulk : Bulky groups (e.g., biphenylmethyl in ) enhance binding affinity but may limit bioavailability. The target compound’s smaller pyridazine scaffold could offer a balance.

Biological Activity

N-(6-mercaptopyridazin-3-yl)propanamide is a compound of interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a mercapto group and a propanamide moiety. This unique structure is believed to contribute to its biological activity, particularly in antimicrobial and insecticidal applications.

Biological Activity Overview

  • Antimicrobial Activity :
    • Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamides have shown effectiveness against various fungal pathogens, with some achieving inhibition rates exceeding 77% against Pyricularia oryae .
  • Insecticidal Activity :
    • The compound has been evaluated for its insecticidal properties, showing promising results against pests such as Helicoverpa armigera and Spodoptera frugiperda. Preliminary bioassays suggest that modifications in the chemical structure can enhance insecticidal efficacy .
  • Toxicity Assessments :
    • Toxicity studies using zebrafish embryos have been conducted to evaluate the safety profile of this compound. The lethal concentration (LC50) values provide insights into the compound's potential risks when used in agricultural or therapeutic contexts.

Case Study 1: Antifungal Efficacy

A study focused on the antifungal activity of various derivatives, including this compound, demonstrated that certain modifications significantly increased the inhibition rates against fungal strains. The following table summarizes the inhibition rates for selected compounds:

CompoundInhibition Rate (%) against Pyricularia oryaeInhibition Rate (%) against Sclerotinia sclerotiorum
14h77.858.1
14e55.645.2
14n66.753.3

This data indicates that structural variations can lead to enhanced antifungal activities, suggesting a pathway for optimizing this compound for better efficacy.

Case Study 2: Insecticidal Activity

Another research effort investigated the insecticidal properties of various derivatives, including those related to this compound. The following table outlines the insecticidal activities observed:

CompoundTarget PestLethal Concentration (LC50 mg/L)
14qMythimna separate10.0
14hHelicoverpa armigera14.01

The results indicate that specific derivatives possess potent insecticidal properties, highlighting the potential of this compound in pest control applications.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that substituents on the pyridazine ring significantly influence biological activity. Compounds with electron-withdrawing groups (like Cl and F) tend to exhibit superior insecticidal activities compared to their counterparts with electron-donating groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-mercaptopyridazin-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(6-mercaptopyridazin-3-yl)propanamide

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